N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound with a molecular formula of C20H18N4O4S. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13(25)14-7-9-16(10-8-14)22-17(26)12-29-20-24-23-18(28-20)11-21-19(27)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEPLMZEMAOPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-acetylaniline with ethyl cyanoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Uniqueness
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is unique due to its specific oxadiazole ring structure, which imparts distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxadiazole ring, sulfanyl group, and an acetylphenyl moiety. Its molecular formula is with a molecular weight of approximately 470.6 g/mol. The structural features are believed to contribute significantly to its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known for its ability to interact with various enzymes, potentially inhibiting their activity.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation.
- Antimicrobial Activity : The sulfanyl group enhances the compound's ability to penetrate bacterial membranes, suggesting potential applications as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
The structure-activity relationship (SAR) indicates that modifications to the phenyl and oxadiazole moieties can enhance potency.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies evaluating its effectiveness against various bacteria have shown significant inhibition rates.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis and decreased proliferation markers such as Ki67.
Case Study 2: Antimicrobial Application
A clinical evaluation of this compound's effectiveness against drug-resistant strains of Staphylococcus aureus showed that it not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating chronic infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core via cyclization of a thiosemicarbazide intermediate, followed by sulfanyl group introduction through nucleophilic substitution. Key steps include:
- Cyclization : Use hydrazine derivatives and carbodiimide coupling agents under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
- Sulfanyl Incorporation : React with mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) under inert atmosphere .
- Purification : Employ column chromatography or recrystallization with ethanol/water mixtures to isolate the final product. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify the benzamide (δ 7.5–8.0 ppm for aromatic protons) and oxadiazole (δ 8.2–8.5 ppm for ring protons) moieties. The sulfanyl group’s methylene protons appear as a triplet near δ 3.8–4.2 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 450–500 Da) and HRMS for exact mass matching .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min to assess purity (>95% by UV detection at 254 nm) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values at 24–48 hours .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hour exposure. Compare IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing this compound’s bioactivity?
- Methodological Answer :
- Structural Modifications : Synthesize analogs by replacing the 4-acetylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare activity shifts to assess electronic effects .
- Oxadiazole Ring Variation : Substitute the 1,3,4-oxadiazole with 1,2,4-triazole or thiadiazole rings to evaluate heterocycle contributions .
- Docking Studies : Use UCSF Chimera or AutoDock Vina to model interactions with targets like DNA gyrase (antimicrobial) or topoisomerase II (anticancer). Validate with mutagenesis assays .
Q. What computational strategies can elucidate the compound’s mechanism of action and binding dynamics with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-target complexes (e.g., β-tubulin for anticancer activity). Calculate binding free energy via MM-PBSA .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from oxadiazole) using Schrödinger’s Phase. Validate with QSAR models .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model-Specific Factors : Compare cell permeability (via Caco-2 assays) and metabolic stability (microsomal incubation) to explain variability between prokaryotic vs. eukaryotic systems .
- Target Redundancy : Perform siRNA knockdowns in cancer cells to identify compensatory pathways masking efficacy .
- Structural Characterization : Use 2D NMR (e.g., NOESY) to confirm conformational stability in solution vs. crystallographic data .
Q. What advanced analytical techniques are recommended for identifying and quantifying degradation products or impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Employ a Q-TOF mass spectrometer with electrospray ionization to detect trace impurities (<0.1%). Fragment patterns can differentiate oxidation byproducts (e.g., sulfoxide formation) .
- Stability Studies : Incubate the compound under accelerated conditions (40°C/75% RH for 1 month) and monitor degradation via UPLC-PDA .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemical integrity and identify polymorphic forms affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
